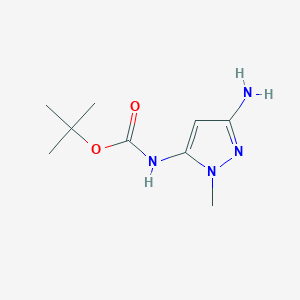
3-amino-2-sulfanylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-sulfanylbenzonitrile (3ASBN) is an important organic compound that has a wide range of applications in research and industry. 3ASBN is an aminonitrile derivative and is a key building block in the synthesis of various organic molecules. It is also used in the production of pharmaceuticals, polymers, and other specialty chemicals. 3ASBN has been studied extensively and its structure, synthesis, and mechanism of action are well-understood.
Aplicaciones Científicas De Investigación
3-amino-2-sulfanylbenzonitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, polymers, and other specialty chemicals. It is also used in the synthesis of complex organic molecules, such as peptides, nucleosides, and carbohydrates. 3-amino-2-sulfanylbenzonitrile is also used in the synthesis of fluorescent dyes, which are used in a variety of imaging techniques. 3-amino-2-sulfanylbenzonitrile is also used in the synthesis of organic semiconductors, which are used in the fabrication of electronic devices.
Mecanismo De Acción
3-amino-2-sulfanylbenzonitrile is an aminonitrile derivative and is a key building block in the synthesis of various organic molecules. It undergoes a variety of reactions, including nucleophilic substitution, electrophilic addition, and free-radical addition. In nucleophilic substitution reactions, 3-amino-2-sulfanylbenzonitrile reacts with a nucleophile, such as an amine or an alcohol, to form a new molecule. In electrophilic addition reactions, 3-amino-2-sulfanylbenzonitrile reacts with an electrophile, such as an alkyl halide, to form a new molecule. In free-radical addition reactions, 3-amino-2-sulfanylbenzonitrile reacts with a free radical, such as a peroxide, to form a new molecule.
Biochemical and Physiological Effects
3-amino-2-sulfanylbenzonitrile has been studied extensively and its biochemical and physiological effects are well-understood. It is known to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 3-amino-2-sulfanylbenzonitrile has also been shown to inhibit the activity of various enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. In addition, 3-amino-2-sulfanylbenzonitrile has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-2-sulfanylbenzonitrile is a useful building block for the synthesis of organic molecules and has a wide range of applications in research and industry. It is relatively easy to synthesize and can be stored for long periods of time without degradation. However, 3-amino-2-sulfanylbenzonitrile is toxic and must be handled with care. It is also flammable and must be stored in a cool, dry place away from any sources of ignition.
Direcciones Futuras
The future of 3-amino-2-sulfanylbenzonitrile research is promising. There is a growing interest in the synthesis of complex organic molecules using 3-amino-2-sulfanylbenzonitrile as a building block. In addition, there is a need for further research into its biochemical and physiological effects. Finally, there is an increasing demand for new and improved methods for synthesizing 3-amino-2-sulfanylbenzonitrile in a safe and efficient manner.
Métodos De Síntesis
3-amino-2-sulfanylbenzonitrile can be synthesized using a variety of methods, including the Suzuki coupling, the Stille coupling, and the Sonogashira coupling. The Suzuki coupling method is the most widely used and involves the reaction of 3-amino-2-sulfanylbenzonitrile with an organoboron compound and a palladium catalyst. This reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The Stille coupling method involves the reaction of 3-amino-2-sulfanylbenzonitrile with a stannane compound and a palladium catalyst. This reaction is typically carried out in a non-polar solvent such as toluene or xylene. The Sonogashira coupling method involves the reaction of 3-amino-2-sulfanylbenzonitrile with an organoaluminum compound and a palladium catalyst. This reaction is typically carried out in a polar solvent such as DMF or DMSO.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-sulfanylbenzonitrile involves the introduction of an amino group and a thiol group onto a benzene ring that already contains a nitrile group.", "Starting Materials": [ "2-chlorobenzonitrile", "ammonium sulfide", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: 2-chlorobenzonitrile is reacted with ammonium sulfide in the presence of sodium hydroxide to form 2-aminothiophenylbenzonitrile.", "Step 2: 2-aminothiophenylbenzonitrile is then treated with hydrogen peroxide in the presence of ethanol to introduce a thiol group, forming 3-amino-2-mercaptobenzonitrile.", "Step 3: Finally, 3-amino-2-mercaptobenzonitrile is oxidized with hydrogen peroxide in the presence of sodium hydroxide to convert the thiol group to a sulfonic acid group, resulting in the formation of 3-amino-2-sulfanylbenzonitrile." ] } | |
Número CAS |
1101550-83-7 |
Nombre del producto |
3-amino-2-sulfanylbenzonitrile |
Fórmula molecular |
C7H6N2S |
Peso molecular |
150.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



